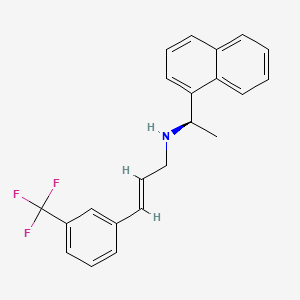
Fesoterodine Related Impurity 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesoterodine Related Impurity 5 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency . It is rapidly de-esterified to its active metabolite 5-hydroxymethyl tolterodine (5-HMT), which is a muscarinic receptor antagonist .
Synthesis Analysis
During stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity at relative retention time 1.37 was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Chemical Reactions Analysis
The formation of this compound seems to be related to the degradation of fesoterodine fumarate . The degradation profile was studied by conducting forced degradation studies .Applications De Recherche Scientifique
Analytical Method Development for Quality Control
Kumar et al. (2020) developed a high-performance liquid chromatography (HPLC) method for quantifying degradation products and process-related impurities in fesoterodine fumarate extended-release tablets. This method is specific, precise, and sensitive, making it valuable for routine quality control tests in pharmaceuticals containing fesoterodine (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Degradation Product Identification
Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine, identifying its oxidation products through liquid chromatography and mass spectrometry. This study provides insights into the electrochemical properties of fesoterodine and its impurities, which is essential for pharmaceutical analysis (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).
Stability and Stress Testing
Sangoi et al. (2011) conducted stability and stress testing of fesoterodine, using LC-UV and LC-ESI-MS for investigating degradation products under various conditions. This study aids in understanding the stability of fesoterodine and related impurities under different environmental conditions, which is crucial for ensuring drug safety and efficacy (Sangoi, Todeschini, & Steppe, 2011).
Photodegradation Studies
The photodegradation of fesoterodine was studied by Sangoi et al. (2013), identifying the main degradation products and proposing a complete photodegradation pathway. This research is significant for understanding how light exposure affects fesoterodine and its impurities, influencing storage and handling guidelines (Sangoi, Todeschini, Goelzer, & Steppe, 2013).
Pharmacokinetic Studies
Several studies, such as those by Malhotra et al. (2009) and Simon & Malhotra (2009), have explored the pharmacokinetic profile of fesoterodine, including its absorption, metabolism, and excretion. These studies contribute to a deeper understanding of how fesoterodine and its related impurities are processed in the body, which is crucial for dosage and drug interaction considerations (Malhotra et al., 2009) (Simon & Malhotra, 2009).
Mécanisme D'action
Target of Action
Fesoterodine, the parent compound of Fesoterodine Related Impurity 5, primarily targets muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fesoterodine and its related impurity is the hydrolysis of the prodrug to its active metabolite, 5-HMT . This metabolite then binds with muscarinic receptors on the bladder detrusor muscle, preventing bladder contractions or spasms caused by acetylcholine . This action increases urinary bladder capacity .
Pharmacokinetics
After oral administration, Fesoterodine is well absorbed and rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite 5-HMT . The systemic exposure to 5-HMT increases proportionally with dose . There is no clinically relevant effect of food on the pharmacokinetics of Fesoterodine .
Action Environment
The action of Fesoterodine and its related impurity can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors can affect the metabolism of Fesoterodine . Additionally, the compound’s action can be affected by the patient’s CYP2D6 metabolizer status
Analyse Biochimique
Biochemical Properties
Fesoterodine Related Impurity 5 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with muscarinic receptors, similar to its parent compound, fesoterodine. The nature of these interactions involves competitive inhibition, where this compound binds to the same receptor sites as acetylcholine, thereby preventing acetylcholine from exerting its effects. This interaction can influence the overall pharmacological profile of fesoterodine fumarate .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound can alter the signaling pathways associated with muscarinic receptors, leading to changes in intracellular calcium levels and subsequent effects on muscle contraction and relaxation. Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with muscarinic receptors. By acting as a competitive antagonist, it inhibits the binding of acetylcholine to these receptors, thereby reducing the activation of downstream signaling pathways. This inhibition can lead to decreased detrusor muscle contractions and increased bladder capacity. Furthermore, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this impurity is relatively stable under standard storage conditions, but it may degrade under certain stress conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the impurity may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as gastrointestinal disturbances, changes in heart rate, and central nervous system effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Toxicity studies in animal models have highlighted the importance of monitoring and controlling the levels of this compound in pharmaceutical formulations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. These enzymes facilitate the biotransformation of the impurity into inactive metabolites, which are then excreted from the body. The interaction with these enzymes can affect the metabolic flux and levels of other metabolites, potentially influencing the overall pharmacokinetic profile of fesoterodine fumarate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of the impurity can affect its localization and accumulation in different tissues, potentially influencing its pharmacological and toxicological effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the impurity may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential effects on cellular function .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 5 involves the reaction of 2-(3-methylphenyl)acetic acid with thionyl chloride to form 2-(3-chloromethylphenyl)acetic acid. This compound is then reacted with 4-methylpiperidine to yield the final product.", "Starting Materials": [ "2-(3-methylphenyl)acetic acid", "thionyl chloride", "4-methylpiperidine" ], "Reaction": [ "Step 1: React 2-(3-methylphenyl)acetic acid with thionyl chloride in the presence of a catalyst such as DMF or DMSO to form 2-(3-chloromethylphenyl)acetic acid.", "Step 2: React 2-(3-chloromethylphenyl)acetic acid with 4-methylpiperidine in the presence of a base such as triethylamine to yield Fesoterodine Related Impurity 5." ] } | |
Numéro CAS |
1428856-45-4 |
Formule moléculaire |
C44H60N2O3 |
Poids moléculaire |
664.98 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Fesoterodine Diol Dimer; 4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)


![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)






